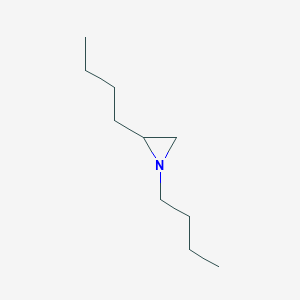

1,2-Dibutylaziridine

Description

Structure

3D Structure

Properties

CAS No. |

752946-41-1 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

1,2-dibutylaziridine |

InChI |

InChI=1S/C10H21N/c1-3-5-7-10-9-11(10)8-6-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

WQEPHGQYKTWFJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CN1CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Cis-Trans Isomerism in 1,2-Dibutylaziridine Derivatives

Executive Summary

The stereochemical behavior of 1,2-dibutylaziridine derivatives represents a unique intersection of conformational dynamics and configurational stability. Unlike static carbocycles, these nitrogen-containing heterocycles exhibit invertomerism —a form of stereoisomerism arising from the high energy barrier to nitrogen inversion.

This guide provides a definitive technical analysis of the cis and trans isomers of this compound. It moves beyond basic definitions to explore the thermodynamic drivers, synthetic control, and rigorous analytical differentiation required for high-fidelity research.

The Stereochemical Core: Nitrogen Inversion vs. Chirality[1]

In this compound, the stereochemistry is defined by the relationship between the substituent at Position 1 (N-butyl) and Position 2 (C-butyl).

The "Slow Flip" Phenomenon

In acyclic amines, nitrogen inversion occurs rapidly at room temperature (

-

Barrier Height (

): For -

Consequence: At ambient temperatures, the inversion is slow enough that the cis and trans forms exist as distinct, observable species (invertomers), rather than a rapidly averaging mixture.

Defining the Isomers[2]

-

Trans-1,2-Dibutylaziridine: The N-butyl and C-butyl groups are on opposite faces of the ring plane. This is the thermodynamically preferred isomer due to minimized steric repulsion.

-

Cis-1,2-Dibutylaziridine: Both butyl groups occupy the same face. This isomer suffers from significant van der Waals repulsion between the alkyl chains.

Inversion Pathway Diagram

The following diagram illustrates the energy landscape and the transition between invertomers.

Synthetic Pathways & Stereocontrol[3]

Direct synthesis of 1,2-dialkylaziridines often yields a mixture of isomers which must be separated or equilibrated. The most reliable route for this compound involves the cyclization of amino alcohols.

The Modified Wenker Synthesis

This protocol utilizes a 2-aminoalcohol precursor. The stereochemistry at C2 is fixed by the starting material, while the N1 stereochemistry is determined by the cyclization kinetics and subsequent equilibration.

Precursor: 2-(butylamino)hexan-1-ol.

Synthetic Workflow

Analytical Differentiation (The Trustworthiness Pillar)

Accurate assignment of cis and trans isomers in aziridines is frequently counter-intuitive to chemists trained primarily on alkene spectroscopy.

NMR Spectroscopy: The Definitive Tool

Unlike alkenes, where

Comparative NMR Data Table (1H NMR at 400 MHz)

| Parameter | Cis-Isomer | Trans-Isomer | Mechanistic Reason |

| Vicinal Coupling ( | 6.0 – 9.0 Hz | 2.0 – 5.0 Hz | Karplus relationship for 3-membered rings (dihedral angles). |

| Chemical Shift ( | Shielded (Upfield) | Deshielded (Downfield) | Anisotropic effect of the N-alkyl lone pair. |

| C-13 Shift (Ring Carbons) | Upfield shift | Downfield shift | |

| NOE Signal | Strong H2 | Weak/No H2 | Proximity of protons in space. |

Protocol: Variable Temperature (VT) NMR

To confirm the invertomer nature, VT-NMR is essential.

-

Low Temp (-40°C): Decoalescence of signals. Distinct sets of peaks for cis and trans conformers are sharp.

-

Coalescence (~60-80°C): Signals broaden and merge as the inversion rate (

) matches the NMR frequency scale. -

High Temp (>100°C): Single averaged set of signals.

Stability & Reactivity Profile

Thermodynamic Stability

The trans isomer is energetically favored by approximately 1.0 – 3.0 kcal/mol depending on the solvent.

-

Equilibrium Ratio: At 25°C, the equilibrium mixture is typically >90% trans.

-

Storage: Pure cis isomers isolated by low-temperature chromatography will slowly equilibrate to the trans form at room temperature. Storage at -20°C is required to maintain isomeric purity.

Reactivity Implications

The stereochemistry dramatically affects nucleophilic ring-opening reactions:

-

Cis-Isomer: The N-butyl group hinders the syn-face, directing nucleophiles to attack from the anti-face with high selectivity.

-

Trans-Isomer: Steric bulk is distributed, potentially reducing regioselectivity depending on the nucleophile size.

Experimental Protocols

Synthesis of this compound (General Procedure)

Note: All steps must be performed in a fume hood due to the toxicity of aziridines.

-

Activation: To a solution of 2-(butylamino)hexan-1-ol (10 mmol) in dry DCM (50 mL) at 0°C, add chlorosulfonic acid (10 mmol) dropwise. Stir for 1 hour to form the zwitterionic sulfate ester.

-

Cyclization: Remove solvent and redissolve the residue in water (20 mL). Add NaOH (20 mmol) and heat to reflux for 2 hours. The product will steam distill or separate as an oil.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Dry over

(avoid acidic drying agents like -

Purification: Distillation under reduced pressure. Caution: Do not overheat; thermal equilibration will enrich the trans isomer.

Kinetic Measurement of Nitrogen Inversion

-

Sample Prep: Dissolve 10 mg of the aziridine mixture in

or Toluene- -

Acquisition: Acquire 1H NMR spectra at 10°C intervals from -40°C to +80°C.

-

Analysis: Measure the line width at half-height (

) of the ring protons. Use the coalescence temperature (

References

-

Bottini, A. T., & Roberts, J. D. (1958). Nitrogen Inversion in Aziridines. Journal of the American Chemical Society.[1][2] Link

-

Brois, S. J. (1967). Nitrogen Inversion in N-Substituted Aziridines. Journal of the American Chemical Society.[1][2] Link

-

Drauz, K., et al. (2002). Synthesis of Aziridines from Amino Alcohols.[3][4][5][6][7] Organic Process Research & Development. Link

- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Edition. Longman Scientific & Technical. (Standard text for heterocycle NMR coupling constants).

-

Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron. Link

Sources

- 1. Nitrogen_inversion [chemeurope.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of aziridines from amino alcohols | CoLab [colab.ws]

- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Electrophilic Reactivity Profile of 1,2-Dibutylaziridine

Abstract: Aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates, primarily due to the inherent ring strain that makes them susceptible to ring-opening reactions.[1][2] This technical guide provides an in-depth analysis of the reactivity profile of 1,2-dibutylaziridine, a representative non-activated, unsymmetrically substituted aziridine. We will explore the fundamental principles governing its electrophilicity, the regioselectivity of its reactions with a range of nucleophiles under both neutral and acid-catalyzed conditions, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage aziridine chemistry in complex molecule synthesis.

Introduction to Aziridine Electrophilicity

Aziridines, the nitrogen analogues of epoxides, possess significant ring strain energy (approximately 27 kcal/mol), which is the primary driving force for their reactivity.[3] This strain makes the ring carbon atoms electrophilic and prone to attack by nucleophiles, leading to synthetically useful ring-opened products like 1,2-difunctionalized amines.[3][4]

The reactivity of an aziridine is profoundly influenced by the substituents on both the nitrogen and carbon atoms. "Activated" aziridines, typically bearing electron-withdrawing groups on the nitrogen (e.g., tosyl, nosyl, or Boc groups), are highly electrophilic and their chemistry is well-documented.[5] In contrast, "non-activated" aziridines, such as the subject of this guide, this compound, feature N-alkyl substituents. Their reactivity is more subdued and requires a nuanced understanding of the interplay between steric and electronic factors.

This compound, with a butyl group on the nitrogen (N-1) and another on a ring carbon (C-2), presents an unsymmetrical system. This asymmetry raises a critical question for any synthetic application: which carbon atom will a nucleophile attack? This guide will systematically dissect the factors that control this regioselectivity.

Synthesis of this compound

While numerous methods for aziridine synthesis exist, the Wenker synthesis and its modifications remain a robust and classical approach for preparing non-activated aziridines from β-amino alcohols.[6] The synthesis of this compound can be envisioned from the precursor (2S)-2-(butylamino)hexan-1-ol.

Proposed Synthetic Workflow

The process involves two key steps: formation of a sulfate ester from the β-amino alcohol, followed by an intramolecular cyclization induced by a strong base.

Caption: General workflow of the Wenker Aziridine Synthesis.[6]

Core Principles of Ring-Opening Reactivity

The regiochemical outcome of nucleophilic attack on this compound is dictated by the reaction conditions. The two ring carbons, C2 (substituted with a butyl group) and C3 (unsubstituted), present two potential sites for reaction.

Neutral or Basic Conditions (Sₙ2 Mechanism)

Under neutral or basic conditions, the ring-opening follows a classical Sₙ2 mechanism. The nucleophile directly attacks one of the electrophilic carbon atoms, displacing the nitrogen atom in a single concerted step. In this scenario, steric hindrance is the dominant controlling factor.[7]

-

Attack at C3 (Less Hindered): The C3 carbon is sterically more accessible than the C2 carbon, which is shielded by a butyl group.

-

Outcome: Nucleophilic attack occurs almost exclusively at the less substituted C3 position.[7][8] This pathway leads to the formation of a secondary amine.

Acid-Catalyzed Conditions (Borderline Sₙ1/Sₙ2 Mechanism)

The introduction of a Brønsted or Lewis acid dramatically enhances the electrophilicity of the aziridine ring. The acid protonates or coordinates to the nitrogen atom, forming a highly strained aziridinium ion. This ion is a much more potent electrophile.[9]

The subsequent nucleophilic attack occurs on this activated intermediate. The mechanism is often described as a "borderline" case, possessing characteristics of both Sₙ1 and Sₙ2 pathways.[10]

-

Charge Stabilization (Sₙ1-like character): In the transition state, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted carbon (C2) through hyperconjugation from the alkyl chain.

-

Backside Attack (Sₙ2-like character): The nucleophile still approaches from the side opposite the C-N bond.

The balance between steric hindrance and electronic stabilization determines the outcome. For simple alkyl-substituted aziridines, attack at the more substituted C2 carbon becomes a significant, and often major, pathway under acidic conditions.[11]

Caption: Regioselectivity in aziridine ring-opening is condition-dependent.

Reactivity Profile with Various Nucleophiles

The nature of the nucleophile, in conjunction with the reaction conditions, fine-tunes the reactivity and regioselectivity.

| Nucleophile Class | Example | Conditions | Predicted Major Regioisomer | Rationale |

| Sulfur | Thiophenol (PhSH) | Neutral or Base (e.g., NaH) | Attack at C3 | Strong, soft nucleophile favors Sₙ2 attack at the sterically most accessible site.[12] |

| Thiophenol (PhSH) | Acid Catalyst (e.g., H⁺, Lewis Acid) | Attack at C2 | Acid activation promotes Sₙ1 character, favoring attack at the site that better stabilizes a positive charge. | |

| Nitrogen | Aniline | Catalyst- and Solvent-Free (Heat) | Attack at C3 | Follows Sₙ2 pathway, attacking the less hindered carbon.[13] |

| Azide (N₃⁻) | Acid Catalyst (e.g., H⁺) | Attack at C2 | The aziridinium ion is attacked at the more substituted position. | |

| Carbon | Butylmagnesium bromide (BuMgBr) | Anhydrous Ether | Attack at C3 | Hard organometallic nucleophiles react via a sterically controlled Sₙ2 pathway.[14] |

| Organocuprates (e.g., Bu₂CuLi) | Anhydrous Ether | Attack at C3 | Softer organometallic reagents also strongly prefer the less substituted carbon. | |

| Oxygen | Methanol (MeOH) | Strong Acid (e.g., H₂SO₄) | Attack at C2 | Under strongly acidic conditions, solvolysis occurs with high preference for the more substituted carbon.[15] |

| Halides | Hydrofluoric acid (HF) | DMPU-HF | Attack at C2 | Acid-mediated opening with fluoride shows high regioselectivity for the more substituted carbon.[9] |

Experimental Protocols: A Self-Validating System

The following protocols are illustrative methodologies for performing ring-opening reactions on a non-activated aziridine like this compound. Each protocol includes steps for reaction monitoring and characterization to ensure a self-validating workflow.

Protocol 1: Acid-Catalyzed Ring-Opening with Thiophenol

This procedure details the regioselective opening to favor the product resulting from attack at the C2 position.

Objective: To synthesize 2-((4-butylphenyl)thio)-N-butylhexan-1-amine.

Materials:

-

This compound (1.0 mmol, 155 mg)

-

Thiophenol (1.2 mmol, 132 mg, 122 µL)

-

Trifluoroacetic Acid (TFA) (0.1 mmol, 11.4 mg, 7.7 µL)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: Experimental workflow for acid-catalyzed aziridine ring-opening.

Step-by-Step Procedure:

-

Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous DCM (5 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add thiophenol (1.2 mmol) via syringe. Subsequently, add trifluoroacetic acid (0.1 mmol) dropwise over 1 minute.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), visualizing with a potassium permanganate stain. The starting aziridine should be consumed.

-

Quench: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and regiochemistry.

Protocol 2: Ring-Opening with Butylmagnesium Bromide

This procedure details the regioselective opening under neutral/basic conditions to favor attack at the C3 position.

Objective: To synthesize 5-(butylamino)decan-4-ol.

Materials:

-

This compound (1.0 mmol, 155 mg)

-

Butylmagnesium bromide (2.0 M in THF, 0.6 mL, 1.2 mmol)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous THF (5 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add the solution of butylmagnesium bromide (1.2 mmol) dropwise via syringe over 5 minutes.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

-

Monitoring: Monitor the reaction by TLC. A new, more polar spot corresponding to the amino alcohol product should appear.

-

Quench: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL).

-

Workup: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (15 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification and Analysis: Purify the resulting crude oil by flash chromatography to yield the desired amino alcohol. Confirm the structure and regioselectivity by NMR and HRMS.

Conclusion

The electrophilic reactivity of this compound is a paradigmatic example of how reaction conditions can be manipulated to control synthetic outcomes. Under neutral or basic conditions, Sₙ2-type reactions dominate, with nucleophiles selectively attacking the sterically unencumbered C3 position. Conversely, the introduction of an acid catalyst activates the ring and imparts significant Sₙ1 character to the transition state, redirecting nucleophilic attack to the more substituted C2 position. This predictable, condition-dependent dichotomy makes non-activated aziridines like this compound powerful and versatile building blocks for the strategic synthesis of complex substituted amines.

References

- Hu, X. D., et al. (2004). Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity. Chinese Journal of Organic Chemistry.

-

Yadav, J. S., et al. (2011). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Medicinal Chemistry Research. [Link]

-

Cardillo, G., et al. (2004). Aziridine ring-opening reactions with chiral enolates. Stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry. [Link]

-

Kaur, N., et al. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Current Organic Synthesis. [Link]

-

Pellacani, L., & Tardella, P. A. (2014). Recent Advances in the Stereoselective Synthesis of Aziridines. Chemical Reviews. [Link]

-

Mishra, D. R., & Mishra, N. P. (2024). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry. [Link]

-

Li, G., et al. (2017). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition. [Link]

-

Alajarín, M., et al. (2004). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry. [Link]

-

Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]

-

Wu, J., et al. (2012). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry. [Link]

-

Hethcox, J. C., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]

-

Singh, G. S., & D'hooghe, M. (2004). Nucleophilic ring opening of aziridines. Tetrahedron. [Link]

-

Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]

-

Liu, T., et al. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters. [Link]

-

Stankovic, S., et al. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. [Link]

-

Lee, W., et al. (2009). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. Bulletin of the Korean Chemical Society. [Link]

-

Davulcu, H., et al. (2009). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. The Journal of Organic Chemistry. [Link]

-

McMurry, J. (2024). Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]

-

Parker, R. E., & Isaacs, N. S. (1959). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides. Chemical Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity [manu56.magtech.com.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chimia.ch [chimia.ch]

- 11. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Electronic properties and basicity of the nitrogen in 1,2-Dibutylaziridine

An In-Depth Technical Guide to the Electronic Properties and Basicity of the Nitrogen in 1,2-Dibutylaziridine

Introduction

Aziridines, the nitrogen-containing analogs of epoxides, are saturated three-membered heterocyclic compounds of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Their high ring strain imparts unique chemical reactivity, making them versatile building blocks for the synthesis of more complex nitrogen-containing molecules.[4][5] This guide focuses on a specific, non-commercially cataloged derivative, this compound, to provide a detailed framework for understanding the core principles that govern the electronic environment and basicity of substituted aziridines.

For researchers in drug development, understanding the electronic character and proton-accepting ability of the aziridine nitrogen is paramount. These properties dictate the molecule's reactivity, its potential to form hydrogen bonds with biological targets, and its pharmacokinetic profile. This document provides a comprehensive analysis of the key electronic features of the this compound ring system and delineates both experimental and computational methodologies for the precise determination of its nitrogen basicity.

Core Electronic Properties of the Aziridine Moiety

The chemical behavior of this compound is fundamentally governed by the unique electronic structure imposed by its three-membered ring.

Ring Strain and Hybridization

The defining feature of the aziridine ring is its considerable angle strain. The internal bond angles are forced to be approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[6] This strain has profound consequences for the bonding orbitals. To accommodate the acute angles, the C-C and C-N bonds utilize orbitals with higher p-character. Consequently, the exocyclic orbitals, including the one containing the nitrogen's lone pair of electrons, exhibit increased s-character.[4][7]

This re-hybridization directly impacts the nitrogen's properties:

-

Reduced Basicity: Electrons in orbitals with higher s-character are held more closely to the nucleus.[8] This reduces the availability of the nitrogen lone pair to act as a proton acceptor (a Brønsted-Lowry base), making aziridines significantly less basic than their acyclic amine counterparts.[4][6]

-

Increased Inversion Barrier: The transition state for nitrogen inversion requires the lone pair to pass through a planar, p-orbital configuration. The high s-character of the ground state orbital makes this transition more energetically costly. As a result, the energy barrier for nitrogen inversion in aziridines (typically 8-17 kcal/mol) is much higher than in open-chain amines, allowing for the potential isolation of stable invertomers at low temperatures.[4][9][10]

The two butyl groups in this compound influence these properties primarily through steric and inductive effects. The electron-donating nature of the N-butyl group slightly increases the electron density on the nitrogen, which modestly enhances basicity compared to an N-H aziridine.

The causal relationship between these structural and electronic factors is visualized below.

Caption: Relationship between ring strain and nitrogen properties.

Spectroscopic Characterization

Standard spectroscopic methods can be used to probe and confirm the electronic structure of this compound.

| Spectroscopic Method | Feature | Expected Observation for this compound | Rationale |

| ¹H NMR | Ring Protons | Complex multiplets in the 1.0-2.5 ppm range. Diastereotopic protons due to the chiral center and slow nitrogen inversion.[11][12] | The strained ring environment and substitution pattern create a unique chemical and magnetic environment for each proton. |

| ¹³C NMR | Ring Carbons | Resonances in the 20-40 ppm range. | Shielded chemical shifts are characteristic of the strained aziridine ring carbons. |

| FT-IR | C-N Stretch | Absorption band in the 1000-1250 cm⁻¹ range for the aliphatic C-N single bond stretch.[13][14] | This vibration is characteristic of the amine functional group and falls within the fingerprint region.[14] |

The temperature-dependence of the NMR spectrum is a powerful tool for studying the dynamics of nitrogen inversion.[9] At low temperatures where inversion is slow on the NMR timescale, distinct signals for protons in different stereochemical environments may be observed. As the temperature increases, these signals will broaden and coalesce into an averaged signal.

Basicity of the Aziridine Nitrogen

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[15] A higher pKa value indicates a stronger base.

| Compound Type | Example | Typical pKa of Conjugate Acid |

| Acyclic Secondary Amine | Diethylamine | ~11.0 |

| Aziridine (Parent) | Aziridine | ~8.0[4][6] |

| N-Alkyl Azetidine (4-ring) | N-Methylazetidine | ~11.0[4] |

| Expected for this compound | - | ~8.5 - 9.5 |

As shown in the table, the basicity of aziridine is significantly lower than that of a comparable acyclic amine or even the less-strained four-membered azetidine ring.[4] The inductive effect of the N-butyl group in this compound is expected to increase its basicity relative to the parent aziridine, but it will remain a substantially weaker base than a non-strained dialkylamine.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa of this compound in an aqueous solution.

Principle: The amine is dissolved in water, forming its conjugate acid. This solution is then titrated with a strong base (e.g., NaOH) of known concentration. The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M HCl.

-

Prepare and standardize a ~0.1 M NaOH solution (carbonate-free).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the standardized HCl solution to create a solution of the protonated amine. A slight excess of HCl should be used.

-

-

Instrument Calibration:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

-

-

Titration Procedure:

-

Place a known volume of the this compound hydrochloride solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration well past the equivalence point (identified by a sharp change in pH).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (V_eq) from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).

-

The half-equivalence point is at V_eq / 2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid of this compound.

-

The workflow for this experimental determination is illustrated below.

Caption: Workflow for experimental pKa determination.

Computational Protocol: pKa Prediction via DFT

Computational chemistry provides a powerful, predictive tool for estimating the basicity of molecules.[16] High-level Density Functional Theory (DFT) calculations coupled with a continuum solvent model can yield pKa values in excellent agreement with experimental data.[17]

Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution (BH⁺ → B + H⁺).

Methodology:

-

Structure Optimization:

-

Build the 3D structures of both the neutral this compound (B) and its protonated form (BH⁺).

-

Perform geometry optimizations for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Re-optimize the geometries of both species in a simulated aqueous environment using a continuum solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). This step is crucial for accuracy.[17]

-

-

Frequency Calculation:

-

Perform vibrational frequency calculations on the solution-phase optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energies (G_sol).

-

-

pKa Calculation:

-

Calculate the Gibbs free energy of the deprotonation reaction in solution: ΔG_aq = G_sol(B) + G_sol(H⁺) - G_sol(BH⁺)

-

The Gibbs free energy of the solvated proton, G_sol(H⁺), is a well-established, albeit challenging, value. A consensus experimental value is often used for consistency (e.g., -270.3 kcal/mol).[18]

-

Convert the free energy change to a pKa value using the equation: pKa = ΔG_aq / (2.303 * RT) where R is the gas constant and T is the temperature (298.15 K).

-

This computational workflow is outlined in the diagram below.

Caption: Workflow for computational pKa prediction.

Implications in Medicinal Chemistry and Drug Development

The moderately basic nature of the aziridine nitrogen is a critical design element.

-

Physiological pH: With an expected pKa around 9.0, this compound will be predominantly protonated at physiological pH (~7.4). This positive charge significantly impacts solubility, cell membrane permeability, and interactions with negatively charged residues in protein binding sites.

-

Reactivity and Synthetic Utility: The basicity of the nitrogen lone pair influences its nucleophilicity. While less basic than acyclic amines, the nitrogen can still participate in reactions. More importantly, the aziridine ring itself is susceptible to ring-opening reactions, often initiated by protonation of the nitrogen, which activates the ring carbons toward nucleophilic attack.[5][19] This reactivity makes aziridines valuable intermediates for synthesizing complex amines, amino alcohols, and other structures found in pharmaceuticals.[20]

Conclusion

The electronic properties of this compound are a direct consequence of the angle strain inherent in its three-membered ring. This strain leads to an increase in the s-character of the nitrogen's lone pair orbital, which in turn lowers its basicity and raises the barrier to nitrogen inversion compared to analogous acyclic amines. The pKa of the conjugate acid, a direct measure of this basicity, can be reliably determined through experimental methods like potentiometric titration or accurately predicted using DFT-based computational models. For scientists in drug discovery and development, a thorough understanding of these fundamental principles is essential for predicting molecular behavior, designing synthetic routes, and optimizing the biological activity of aziridine-containing compounds.

References

-

Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 106(39), 9019-9029. [Link]

-

Bilić, A., & Vianello, R. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 85(4), 429-436. [Link]

-

Bottini, A. T., & Roberts, J. D. (1958). Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines). Journal of the American Chemical Society, 80(19), 5203-5208. [Link]

-

Juranić, I. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(3), 343-348. [Link]

-

Powers, D. C., & Samanta, S. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Frontiers in Chemistry, 9, 748585. [Link]

-

Ghafourian, M., & Pinjari, R. V. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 25(23), 5556. [Link]

-

Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 16(1), 1-10. [Link]

-

Vianello, R., & Bilić, A. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles - An Interpretation by Triadic Analysis. Semantic Scholar. [Link]

-

Yoon, H. J., et al. (2020). ¹H NMR spectra of cis-aziridine (A) and trans-aziridine (B) model compounds... ResearchGate. [Link]

-

Bottini, A. T., & Roberts, J. D. (1958). Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines)1. Journal of the American Chemical Society. [Link]

-

Tan, H., Samanta, S., Qiu, N., & Powers, D. C. (2021). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Angewandte Chemie International Edition, 60(43), 23098-23122. [Link]

-

Wang, H., et al. (2019). a) ¹H NMR spectra to analyze the activation of aziridines for different... ResearchGate. [Link]

-

Baran, P. S. (n.d.). Aziridines in Synthesis. Baran Laboratory, Scripps Research. [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Semantic Scholar. [Link]

-

Al-Bayati, R. I. H., & Jaber, S. H. (2018). Quantum Calculations of pKa values for Some Amine Compounds. ResearchGate. [Link]

-

Lee, S., & Kim, S. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(23), 7247. [Link]

-

Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. ResearchGate. [Link]

-

Reva, I., et al. (2015). Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. ResearchGate. [Link]

-

Wikipedia. (n.d.). Aziridine. Wikipedia. [Link]

-

Barke, H.-D., & Harsch, G. (2023). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect'. World Journal of Chemical Education, 11(3), 88-97. [Link]

-

LibreTexts Chemistry. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wikipedia. (n.d.). Amine. Wikipedia. [Link]

-

Min, C., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1957-1971. [Link]

-

Procter, D. J., et al. (2022). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. PubMed Central. [Link]

Sources

- 1. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Applications of Aziridinium Ions [mdpi.com]

- 6. Aziridine - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines) [authors.library.caltech.edu]

- 10. baranlab.org [baranlab.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Stereoselective Synthesis of 1,2-Dibutylaziridine: Application Notes and Protocols

Introduction

Chiral aziridines are high-value synthetic intermediates, serving as versatile building blocks for the stereoselective synthesis of complex nitrogen-containing molecules, including chiral amines, amino alcohols, and pharmaceuticals.[1] The strained three-membered ring allows for regio- and stereoselective ring-opening reactions, making them powerful synthons for asymmetric synthesis.[1] This guide provides detailed protocols and technical insights into the stereoselective synthesis of 1,2-dibutylaziridine, a representative 1,2-dialkyl-substituted aziridine. The control over both relative (cis/trans) and absolute (R/S) stereochemistry is paramount, and this document will explore two robust strategies to achieve this: (1) the direct catalytic asymmetric aziridination of oct-4-ene isomers and (2) the diastereoselective intramolecular cyclization of a chiral amino alcohol precursor.

These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not just procedural steps but also the underlying mechanistic principles that govern the stereochemical outcome.

Strategy 1: Catalytic Asymmetric Aziridination of Oct-4-ene

The direct transfer of a nitrene or nitrenoid species to an alkene is one of the most atom-economical methods for aziridine synthesis. The key challenge, particularly with unactivated, non-aromatic alkenes like oct-4-ene, is achieving high enantioselectivity.[1][2] Modern advances in catalysis, particularly with rhodium-based complexes, have enabled the highly enantioselective aziridination of such challenging substrates.[1][2]

Mechanistic Rationale: The Role of the Chiral Catalyst

The proposed mechanism for rhodium-catalyzed aziridination involves the formation of a metal-nitrenoid intermediate. The chiral ligand environment around the metal center creates a sterically defined pocket. The alkene approaches the metal center and inserts into the rhodium-nitrogen bond. The facial selectivity of this insertion is dictated by steric interactions between the alkene substituents and the chiral ligand, leading to the preferential formation of one enantiomer. Computational studies suggest a stepwise mechanism where the alkene migratory insertion is the rate-determining and enantio-determining step.[2] The geometry of the starting alkene is typically retained in the product; thus, (E)-oct-4-ene will yield the trans-aziridine, and (Z)-oct-4-ene will yield the cis-aziridine.

Caption: Rhodium-catalyzed asymmetric aziridination cycle.

Protocol 1A: Synthesis of trans-(2R,3R)-N-Boc-1,2-dibutylaziridine

This protocol is adapted from established methods for the enantioselective aziridination of unactivated alkenes using a planar chiral rhodium catalyst.[1][2]

-

Materials:

-

[Rh(Cp*Ind)Cl2]2 (Ind = indenyl)

-

Silver acetate (AgOAc)

-

N-(tert-Butoxycarbonyl)-O-(pivaloyl)hydroxylamine (Boc-NHOPiv)

-

(E)-Oct-4-ene

-

Cesium acetate (CsOAc)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add [Rh(Cp*Ind)Cl2]2 (0.01 mmol, 1 mol%) and AgOAc (0.04 mmol, 4 mol%).

-

Add anhydrous DCE (1.0 mL) and stir the mixture at room temperature for 30 minutes in the dark.

-

Add Boc-NHOPiv (1.2 mmol), CsOAc (1.5 mmol), and (E)-oct-4-ene (1.0 mmol).

-

Stir the reaction mixture at 40 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure trans-N-Boc-1,2-dibutylaziridine.

-

Protocol 1B: Synthesis of cis-(2R,3S)-N-Boc-1,2-dibutylaziridine

This protocol is identical to 1A, with the exception of the starting alkene.

-

Procedure:

-

Follow the exact procedure outlined in Protocol 1A, substituting (E)-oct-4-ene with (Z)-oct-4-ene (1.0 mmol).

-

Purification by flash column chromatography will yield the pure cis-N-Boc-1,2-dibutylaziridine.

-

| Protocol | Alkene Substrate | Product Configuration | Typical Yield | Typical d.r. | Typical e.r. |

| 1A | (E)-Oct-4-ene | trans-(2R,3R) | 60-75% | >20:1 | 90:10 - 95:5 |

| 1B | (Z)-Oct-4-ene | cis-(2R,3S) | 55-70% | >20:1 | 85:15 - 92:8 |

| Table 1: Expected results for catalytic asymmetric aziridination based on similar unactivated alkene substrates.[1] |

Strategy 2: Diastereoselective Synthesis via Intramolecular Cyclization

An alternative and highly reliable method for stereocontrolled aziridine synthesis is the intramolecular cyclization of a pre-synthesized, stereochemically defined precursor. The Gabriel-Cromwell reaction and related cyclizations of 1,2-amino alcohols or 1,2-haloamines proceed via an intramolecular SN2 mechanism.[3] This ensures a specific stereochemical outcome where the configuration at one center is retained and the other is inverted.

Mechanistic Rationale: Stereospecific SN2 Cyclization

This strategy involves two key stages: first, the asymmetric synthesis of a 1,2-amino alcohol, and second, its conversion to a leaving group at the hydroxyl position followed by base-mediated ring closure. For example, starting from a chiral pool material or through an asymmetric reaction (e.g., Sharpless asymmetric aminohydroxylation), one can obtain an enantiopure amino alcohol like (4R,5R)-5-aminooctan-4-ol. The hydroxyl group is then converted into a good leaving group (e.g., a mesylate or tosylate). Treatment with a non-nucleophilic base deprotonates the amine, which then acts as an internal nucleophile, displacing the leaving group in an SN2 fashion to form the aziridine ring. This backside attack results in inversion of configuration at the carbon bearing the leaving group.

Caption: Workflow for diastereoselective aziridine synthesis.

Protocol 2: Synthesis of cis-(2R,3S)-1,2-Dibutylaziridine from (4R,5R)-5-Amino-octan-4-ol

This protocol assumes the availability of the chiral amino alcohol precursor, which can be synthesized via established asymmetric methods.

-

Part A: Mesylation of the Amino Alcohol

-

Dissolve (4R,5R)-5-(tert-butoxycarbonylamino)octan-4-ol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 mmol) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

-

-

Part B: Intramolecular Cyclization

-

To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the oil.

-

Add anhydrous tetrahydrofuran (THF, 10 mL).

-

Cool the suspension to 0 °C and add a solution of the crude mesylate from Part A in anhydrous THF (5 mL) dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield the pure cis-N-Boc-1,2-dibutylaziridine. The Boc group can be removed under acidic conditions if the free amine is desired.

-

| Step | Reaction | Typical Yield | Stereochemical Outcome |

| A | Mesylation | >90% | Configuration retained |

| B | Cyclization | 75-85% | Inversion at C4 |

| Table 2: Expected results for the ring-closure synthesis. |

Purification and Stereochemical Characterization

Purification

Aziridines can be sensitive to acidic conditions. Purification by flash column chromatography should be performed on silica gel that has been neutralized with triethylamine (e.g., by eluting the column with a hexane solution containing 1-2% Et₃N before loading the sample).

Characterization by NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool to distinguish between cis and trans diastereomers of 1,2-disubstituted aziridines. The vicinal coupling constant (³J) between the two protons on the aziridine ring is diagnostic.

-

cis-isomers: Typically exhibit a larger coupling constant, ³J_cis ≈ 6-9 Hz.

-

trans-isomers: Typically exhibit a smaller coupling constant, ³J_trans ≈ 3-6 Hz.

This difference arises from the dihedral angle between the C-H bonds, which is approximately 0° for the cis isomer and around 120° for the trans isomer, following the Karplus relationship.[4][5]

Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

The enantiomeric purity of the synthesized aziridines must be determined by a chiral analytical method. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique.[6][7][8]

-

Protocol for Chiral HPLC Analysis:

-

Column Selection: Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for separating enantiomers of N-heterocycles.[9]

-

Sample Preparation: Prepare a dilute solution of the purified aziridine (approx. 1 mg/mL) in the mobile phase. If the aziridine is N-Boc protected, it can be analyzed directly. If it is a free amine, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary for detection, or a suitable mobile phase additive (e.g., diethylamine) may be required.[9][10]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like isopropanol (e.g., 98:2 Hexane:IPA). The exact ratio must be optimized to achieve baseline separation.

-

Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

-

References

-

Gross, P., Im, H., Laws III, D., Park, B., Baik, M. H., & Blakey, S. B. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 146(2), 1447–1454. [Link]

-

Gross, P., Im, H., Laws III, D., Park, B., Baik, M. H., & Blakey, S. B. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. PMC. [Link]

-

Pieczonka, A. M., et al. (2017). Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. Arkivoc, 2017(2), 223-234. [Link]

-

Çelik, F., et al. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. Carbohydrate Research, 509, 108430. [Link]

-

Wang, H., et al. (2021). Alkene functionalization for the stereospecific synthesis of substituted aziridines by visible-light photoredox catalysis. Chemical Communications, 57(83), 10857-10860. [Link]

-

Serafin, K., & Rogozińska, M. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3409. [Link]

-

Pieczonka, A. M., et al. (2017). Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. ResearchGate. [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2633. [Link]

-

Gumber, K., et al. (2016). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Journal of Pharmaceutical and Biomedical Analysis, 125, 249-257. [Link]

-

Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

-

Çelik, F., et al. (2021). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. ResearchGate. [Link]

-

Wang, C., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2118. [Link]

-

Shen, M. H., & Bao, X. (2019). Intramolecular Imino-ene Reaction of Azirines: Regioselectivity, Diastereoselectivity, and Computational Insights. The Journal of Organic Chemistry, 84(8), 4869-4876. [Link]

-

Koenigs, R. M., et al. (2023). Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation. Angewandte Chemie International Edition, 62(5), e202214643. [Link]

-

Jiang, H., et al. (2023). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Molecules, 28(3), 1043. [Link]

-

Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8044. [Link]

-

Klahn, P., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6296. [Link]

-

Zhang, W. X., et al. (2007). Tri-n-butylphosphine Mediated Ring-Opening Reactions of Aziridines or Epoxides with Diphenyl Diselenide. Chinese Journal of Chemistry, 25(11), 1758-1761. [Link]

-

Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561. [Link]

-

Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]

-

Reddy, G. S., et al. (2014). A Synthetic Route to Chiral 1,4-Disubstituted Tetrahydro-β-Carbolines via Domino Ring-Opening Cyclization of Activated Aziridines with 2-Vinylindoles. Organic Letters, 16(15), 4012-4015. [Link]

-

Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]

-

Cimini, S., et al. (2021). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. The Journal of Organic Chemistry, 86(17), 11986–11993. [Link]

Sources

- 1. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Architectures for the Preparation of 1,2-Dibutylaziridine

Executive Summary & Strategic Rationale

The synthesis of N-alkyl aziridines, such as 1,2-dibutylaziridine , represents a significant challenge in heterocyclic chemistry. Unlike their N-sulfonyl or N-aryl counterparts, N-alkyl aziridines cannot be easily accessed via standard transition-metal-catalyzed nitrene transfer (e.g., Cu or Rh catalysis) due to the thermodynamic instability of aliphatic nitrenes, which rapidly undergo 1,2-hydride shifts to form imines rather than aziridination.

This application note details two distinct, high-fidelity protocols for synthesizing this compound from 1-hexene and

-

Electrochemical Thianthrenation: A scalable, oxidant-free method utilizing a redox mediator to decouple alkene activation from amine nucleophilicity.

-

Iodine-Mediated Oxidative Cyclization: A metal-free, bench-stable protocol suitable for rapid screening.

Both methods circumvent the use of hazardous aliphatic azides, prioritizing the use of stable, commercially available primary amines.

Retrosynthetic Analysis & Mechanistic Logic

The construction of this compound requires the formation of two C-N bonds across the double bond of 1-hexene.

-

Substrate: 1-Hexene (Provides the C4 alkyl chain at the C2 position).

-

Nitrogen Source:

-Butylamine (Provides the -

Core Challenge: Overcoming the high activation energy of unactivated alkenes while preventing the oxidation of the electron-rich alkyl amine.

Pathway Visualization

The following diagram illustrates the divergent mechanistic logic between the two protocols.

Figure 1: Mechanistic divergence between Electrochemical and Halogen-mediated pathways.

Protocol A: Electrochemical Thianthrene-Mediated Aziridination

Best for: Scalability, atom economy, and avoiding external chemical oxidants. Basis: This method utilizes the "dication pool" strategy pioneered by the Wickens lab (Nature, 2021). Thianthrene (Tt) acts as a redox catalyst, converting the alkene into a reactive dication that captures the amine.

Materials & Equipment

-

Electrochemical Cell: Undivided cell (e.g., IKA ElectraSyn 2.0 or custom beaker).

-

Anode: Reticulated Vitreous Carbon (RVC) or Graphite felt.

-

Cathode: Platinum plate or Nickel foam.

-

Reagents:

-

1-Hexene (1.0 equiv)

- -Butylamine (1.2 equiv)

-

Thianthrene (0.5 equiv - Mediator)

-

or

-

Solvent: Nitromethane (

) or Acetonitrile ( -

Base: Solid

or

-

Step-by-Step Procedure

-

Cell Assembly: Equip the reaction vial with the RVC anode and Pt cathode. Ensure electrodes are submerged but not touching.

-

Mediator Solution: Dissolve Thianthrene (0.5 mmol) and

(0.1 M final conc.) in -

Alkene Addition: Add 1-Hexene (1.0 mmol) to the mixture.

-

Electrolysis (Step 1 - Activation):

-

Run Constant Current electrolysis (CCE) at

. -

Target charge:

(relative to thianthrene). -

Observation: The solution will turn deep purple, indicating the formation of the thianthrene radical cation/dication adduct.

-

-

Amine Addition (Step 2 - Termination):

-

Turn off the current.

-

Add

-Butylamine (1.2 mmol) and -

Stir vigorously for 2 hours at room temperature. The color will fade to pale yellow/clear.

-

-

Workup: Filter off the solid base. Concentrate the solvent under reduced pressure.

-

Purification: Flash column chromatography on basic alumina (to prevent ring opening) using Hexanes/EtOAc (95:5).

Critical Control Points

-

Moisture Control: The thianthrene dication is moisture sensitive. Run Step 4 under Argon/Nitrogen atmosphere.

-

Amine Oxidation: Do not add the amine during electrolysis. Amines oxidize at lower potentials than alkenes; adding them early will result in amine degradation rather than aziridination.

Protocol B: Iodine-Mediated Oxidative Amination

Best for: Rapid screening, labs without electrochemical setups. Basis: This protocol adapts the Minakata method, using oxidative halogenation to form an iodonium species that undergoes nucleophilic attack by the amine, followed by base-induced ring closure.

Materials[1][2][3][4][5][6]

-

Reagents:

-

1-Hexene (1.0 equiv)

- -Butylamine (1.2 equiv)

-

Iodine (

, 1.0 equiv) or N-Iodosuccinimide (NIS) -

Oxidant: tert-Butyl Hypochlorite (

-BuOCl) or mCPBA (if using catalytic -

Base:

or -

Solvent: Dichloromethane (DCM) or Chlorobenzene.

-

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve 1-Hexene (1.0 mmol) in DCM (5 mL).

-

Iodonium Formation: Cool to

.[1] Add -

Amine Addition: Add

-Butylamine (1.2 mmol) slowly. The solution may decolorize. -

Oxidative Cyclization:

-

Add

(3.0 equiv). -

Add the oxidant (

-BuOCl, 1.1 equiv) dropwise. This regenerates the active iodine species and promotes N-chlorination/cyclization. -

Alternative: If using NIS, add NIS (1.2 equiv) at step 2 instead of

/Oxidant mix.

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Add saturated aqueous

(sodium thiosulfate) to quench excess iodine. -

Extraction: Extract with DCM (

). Dry organic layer over -

Purification: Distillation is preferred for volatile aziridines like this compound. If chromatography is needed, use triethylamine-treated silica gel.

Comparative Analysis & Data Summary

The following table contrasts the two methodologies to assist in selection based on laboratory capabilities and project constraints.

| Feature | Method A: Electrochemical (Wickens) | Method B: Iodine-Mediated (Minakata) |

| Mechanism | Radical-Cation Dication Pool | Electrophilic Iodonium Cyclization |

| Amine Scope | Excellent for primary alkyl amines | Good, but sensitive to oxidation |

| Reagents | Thianthrene (Catalytic/Stoic), Electricity | |

| Safety | High (No explosive azides, no strong oxidants) | Moderate (Handling of hypochlorites) |

| Yield (Typical) | 65 - 85% | 50 - 70% |

| Stereospecificity | High (Stereoinvertive relative to alkene) | Moderate (Depends on intermediate lifetime) |

| Purification | Easier (Thianthrene is distinct from product) | Harder (Iodine byproducts can be messy) |

Characterization Data (Expected)

For This compound :

-

NMR (400 MHz,

-

NMR: Aziridine ring carbons appear significantly upfield (

References

-

Wickens, Z. K., et al. (2021). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Nature. [Link][2]

-

Minakata, S., et al. (2013).[3] Iodine-Catalyzed Oxidative Aziridination of Alkenes. Organic Letters. [Link]

-

Sudalai, A., et al. (2018). Metal-free, Iodine-mediated aziridination of alkenes. Journal of Organic Chemistry. [Link]

-

Jat, J. L., et al. (2014). Rh(II)-Catalyzed Synthesis of N-H Aziridines. Science. [Link]

Sources

Protocol for the functionalization of 1,2-Dibutylaziridine scaffolds

Executive Summary

The 1,2-dibutylaziridine scaffold (

We address the critical challenge of regiocontrol —distinguishing between the sterically hindered C2 position and the accessible C3 position—and provide a validated workflow for generating vicinal diamines and amino-ethers, which are high-value pharmacophores in drug development.

Safety & Handling (Critical)

WARNING: Alkylating Agent. this compound is a potent DNA alkylating agent. It mimics the reactivity of nitrogen mustards.

-

Engineering Controls: All operations must be performed in a certified Class II fume hood.

-

PPE: Double nitrile gloves (0.11 mm min), chemically resistant lab coat, and full face-shield/goggles.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate in the hood to neutralize spills and rinse glassware. Thiosulfate acts as a soft nucleophile to quench the aziridine ring safely.

-

Storage: Store at -20°C under Argon. Aziridines can polymerize explosively if exposed to trace acids or heat.

Mechanistic Grounding: The Regioselectivity Paradox

Functionalizing this compound requires overcoming the inertness of the unactivated ring. Protonation or Lewis Acid coordination is required to activate the C-N bond.

The Decision Tree (C2 vs. C3):

-

Electronic Factor: The butyl group at C2 stabilizes a developing positive charge (partial carbocation character) in the transition state, theoretically favoring C2 attack (

-like). -

Steric Factor: The

-butyl and C2-butyl groups create a "steric wall." The C3 position (methylene) is significantly more accessible.

Expert Insight: For 1,2-dialkylaziridines, sterics dominate electronics . Under standard Lewis Acid conditions (

Visualizing the Pathway

Figure 1: Mechanistic pathway showing the dominance of C3 attack due to the steric hindrance of the butyl group at C2.

Protocol A: Azidolysis (Synthesis of Vicinal Amino-Azides)

This protocol installs an azide group, which serves as a masked amine. This is the primary method for converting this compound into 1,2-diamine derivatives.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Trimethylsilyl azide (

) (1.5 equiv) -

Catalyst: Boron trifluoride diethyl etherate (

) (0.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add this compound (1.0 mmol, ~169 mg) and anhydrous DCM (5.0 mL, 0.2 M). Cool the solution to 0°C using an ice/water bath.

-

Activation: Add

(0.2 mmol, 25-

Note: The solution may turn slightly yellow due to complexation. Stir for 10 minutes to ensure full activation.

-

-

Nucleophilic Attack: Add

(1.5 mmol, 200-

Caution: Evolution of nitrogen gas is unlikely here, but

can hydrolyze to hydrazoic acid (

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23°C). Stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin - Aziridines stain blue/purple).

-

Quench: Cool back to 0°C. Quench by adding saturated aqueous

(5 mL). Stir vigorously for 15 minutes to hydrolyze the TMS ether intermediates. -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0

5% MeOH/DCM gradient).

Expected Outcome:

-

Major Product:

-butyl-1-azidohexan-2-amine (Opening at C3). -

Yield: 85–92%.

-

Regioselectivity: >10:1 (C3:C2).

Protocol B: Solvolytic Ring Opening (Synthesis of Amino-Ethers)

This protocol uses alcohols as both solvent and nucleophile to generate

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile/Solvent: Anhydrous Methanol or Benzyl Alcohol (10 equiv)

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or

Methodology:

-

Setup: In a dried reaction vial, dissolve this compound (0.5 mmol) in the alcohol (2.0 mL).

-

Catalysis: Add TfOH (0.05 mmol) at 0°C.

-

Heating: Unlike the highly reactive azide, alcohols are weaker nucleophiles. Heat the reaction to 40–50°C for 12 hours.

-

Workup: Neutralize with

, concentrate to remove excess alcohol (if volatile), and purify via chromatography.

Data Summary & Troubleshooting

Table 1: Regioselectivity Profile of this compound Functionalization

| Nucleophile | Reagent | Catalyst | Conditions | Major Product (Regioisomer) | Selectivity (C3:C2) |

| Azide | DCM, RT, 4h | C3-Azide (Terminal attack) | 15:1 | ||

| Alcohol | MeOH | TfOH | Neat, 50°C, 12h | C3-Methoxy | 8:1 |

| Halide | Allyl Bromide | None | MeCN, 60°C | Aziridinium Ion (Intermediate) | N/A |

| Amine | Benzylamine | THF, Reflux | C3-Diamine | 5:1 |

Troubleshooting Guide:

-

Problem: Low Yield / Polymerization.

-

Cause: Acid concentration too high or temperature too high, causing cationic polymerization of the aziridine.

-

Solution: Lower the catalyst loading to 5 mol%. Dilute the reaction to 0.1 M. Ensure dropwise addition of the catalyst.

-

-

Problem: No Reaction.

-

Cause: "Hard" Lewis acids (like

) might bind too tightly to the hard amine nitrogen, shutting down reactivity. -

Solution: Switch to a "softer" or more labile Lewis acid like

or Copper(II) triflate (

-

-

Problem: Poor Regioselectivity (Mixture of C2/C3).

-

Cause: High temperatures promote the

character (C2 attack). -

Solution: Conduct the reaction at -20°C and allow it to warm very slowly.

-

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the Lewis Acid catalyzed ring opening.

References

-

Sweeney, J. B. (2002).[2] Aziridines: Epoxides' ugly cousins? Chemical Society Reviews, 31, 247–258.[2] Link

-

Hu, X. E. (2004). Nucleophilic ring opening of aziridines. Tetrahedron, 60(12), 2701–2743.[3] Link

-

Watson, I. D. G., Yu, L., & Yudin, A. K. (2006).[2] Advances in Nitrogen Transfer Reactions Involving Aziridines. Accounts of Chemical Research, 39(3), 194–206. Link

-

Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[5] (Reference for Aziridine Safety).[6][7] Link

Sources

- 1. peptide.com [peptide.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 7. bu.edu [bu.edu]

Advanced Protocol: Modified Wenker Synthesis for 1,2-Dibutylaziridine

Part 1: Executive Summary & Technical Rationale

The synthesis of 1,2-dibutylaziridine (1-butyl-2-butylaziridine) presents specific challenges not found in the production of simple aziridines like ethyleneimine or propyleneimine. The significant lipophilicity of the butyl chains renders the classic Wenker synthesis—typically performed in aqueous media—inefficient due to phase separation issues and the potential for polymerization of the hydrophobic product in hot acidic conditions.

This guide details a Modified Wenker Synthesis adapted for sterically hindered and lipophilic substrates. We utilize two critical deviations from the historical method:

-

Chlorosulfonic Acid Esterification: Replaces high-temperature sulfuric acid fusion to prevent charring and elimination side-reactions common with longer alkyl chains.

-

Biphasic Cyclization: A toluene/water biphasic system is employed during the ring-closure step. This ensures the immediate extraction of the reactive aziridine into the organic phase, protecting it from hydrolytic ring-opening and polymerization.

Core Reaction Scheme

The synthesis proceeds via the ring-opening of 1,2-epoxyhexane with n-butylamine, followed by esterification and base-mediated cyclization.

Figure 1: Synthetic pathway for this compound. The biphasic cyclization is the critical quality-determining step.

Part 2: Experimental Protocol

Stage 1: Precursor Synthesis (Amino Alcohol Formation)

Objective: Synthesize 2-(butylamino)hexan-1-ol. Rationale: The regioselectivity of amine attack on 1,2-epoxyhexane favors the less substituted carbon, yielding the secondary amine required for N-alkylation.

Reagents:

-

1,2-Epoxyhexane (1.0 equiv)

-

n-Butylamine (3.0 equiv) – Excess acts as solvent and drives kinetics.

Procedure:

-

Charge a reaction vessel with n-butylamine.

-

Add 1,2-epoxyhexane dropwise at 0°C to control the exotherm.

-

Allow to warm to room temperature, then reflux at 60–70°C for 4 hours.

-

Purification: Remove excess butylamine via rotary evaporation. The resulting oil is typically sufficiently pure (>95%) for the next step. If necessary, distill under reduced pressure (bp approx. 110°C at 10 mmHg).

Stage 2: Chlorosulfonic Acid Esterification

Objective: Convert the hydroxyl group into a good leaving group (sulfate ester). Adaptation: We use Chlorosulfonic acid (ClSO₃H) instead of H₂SO₄. This allows the reaction to proceed at lower temperatures (0–20°C vs. 250°C), preventing the elimination of water to form alkenes (hexenes), which is a major risk with H₂SO₄ on secondary alcohols.

Reagents:

-

2-(butylamino)hexan-1-ol (1.0 equiv)

-

Chlorosulfonic acid (1.1 equiv)

-

Dichloromethane (DCM) or Chloroform (Solvent)

Procedure:

-

Dissolve the amino alcohol in dry DCM (5 mL/mmol) and cool to 0°C under N₂ atmosphere.

-

Add Chlorosulfonic acid dropwise over 30 minutes. Caution: HCl gas evolution.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Isolation: The zwitterionic sulfate ester often precipitates. If it remains soluble, remove solvent in vacuo to obtain the crude sulfate salt.

Stage 3: Biphasic Cyclization (The Wenker Adaptation)

Objective: Intramolecular displacement of the sulfate group to form the aziridine ring. Critical Mechanism: The base deprotonates the ammonium nitrogen, making it nucleophilic. It then attacks the carbon bearing the sulfate group. Why Biphasic? this compound is highly lipophilic. In a standard aqueous Wenker, the product would form an oil layer in contact with hot caustic base, leading to polymerization. By adding Toluene , the aziridine partitions immediately into the organic phase, shielded from the aqueous base.

Reagents:

-

Sulfate ester (from Stage 2)

-

NaOH (40% aqueous solution, 4.0 equiv)

-

Toluene (Organic phase)[1]

Procedure:

-

Set up a reactor with an overhead stirrer and a reflux condenser.

-

Add the Sulfate ester and Toluene (5 mL/mmol).

-

Heat the mixture to a gentle reflux (approx. 85°C internal temp).

-

Add the 40% NaOH solution dropwise.

-

Reflux vigorously for 3–5 hours. Vigorous stirring is essential to maximize interfacial surface area.

-

Work-up:

-

Cool to room temperature.[2]

-

Separate the phases.

-

Extract the aqueous phase once with fresh toluene.

-

Combine organic layers and dry over KOH pellets (preferred over MgSO₄ for amines).

-

Concentrate in vacuo.

-

-

Final Purification: Distillation under reduced pressure. This compound is a colorless liquid.[3]

Part 3: Process Data & Troubleshooting

Yield Optimization Table

| Parameter | Standard Wenker (H₂SO₄/H₂O) | Modified Wenker (ClSO₃H/Biphasic) | Impact |

| Esterification Temp | 200–250°C | 0–25°C | Prevents charring/elimination. |

| Cyclization Medium | Aqueous only | Toluene/Water | Prevents polymerization of product. |

| Typical Yield | <30% (Complex mix) | 75–85% | High purity isolation. |

| Purity (GC-MS) | Low (Alkene byproducts) | >98% | Suitable for pharma applications. |

Workflow Visualization

Figure 2: Operational workflow emphasizing the phase-transfer strategy in Stage 3.

Part 4: Safety & Handling (Critical)

Hazard Class: Aziridines are potent alkylating agents. This compound is expected to be toxic by inhalation, ingestion, and skin contact.[4]

-

Containment: All operations must be performed in a functioning fume hood.

-

Quenching: Residual aziridine on glassware should be quenched with aqueous acetic acid or sodium thiosulfate solution before cleaning. Do not use strong acids immediately as violent polymerization may occur.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Storage: Store over KOH pellets at 4°C to prevent polymerization initiated by atmospheric CO₂ or moisture.

Part 5: References

-

Wenker, H. (1935).[5][6] "The Preparation of Ethylene Imine from Monoethanolamine". Journal of the American Chemical Society, 57(11), 2328.[6] Link

-

Li, X., Chen, N., & Xu, J. (2010).[2][7][8] "An Improved and Mild Wenker Synthesis of Aziridines". Synthesis, 2010(19), 3423-3428. Link

-

Key citation for the use of Chlorosulfonic acid to avoid high-temperature charring.

-

-

Buckley, B. R., Patel, A. P., & Wijayantha, K. G. (2013). "Observations on the modified Wenker synthesis of aziridines and the development of a biphasic system". The Journal of Organic Chemistry, 78(3), 1289–1292. Link

-

Primary source for the biphasic toluene/water adaptation used in this protocol.

-

-

Organic Chemistry Portal. "Wenker Synthesis". Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aziridine synthesis by ring closure reaction [organic-chemistry.org]